N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide
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Overview
Description
N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a thiophene ring, a sulfur-containing heterocycle, which imparts unique chemical properties and potential biological activities.
Mechanism of Action
Mode of Action
N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide interacts with its targets, hCA-I and hCA-II, by inhibiting their activity . The compound shows a noncompetitive inhibitory property on both isoenzymes . This means that it binds to a site other than the active site of the enzymes, altering their structure and reducing their activity.
Biochemical Pathways
The inhibition of carbonic anhydrases by this compound affects the carbon dioxide hydration pathway . This pathway is crucial for the transport of carbon dioxide from tissues to the lungs. By inhibiting carbonic anhydrases, the compound disrupts this pathway, potentially affecting processes such as respiration and pH regulation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of carbonic anhydrase activity . This can lead to a decrease in the rate of carbon dioxide transport from tissues to the lungs and potentially affect the pH balance within the body.
Biochemical Analysis
Biochemical Properties
Thiophene-based analogs, which include this compound, have been studied for their potential as biologically active compounds . These analogs have shown a variety of biological effects, suggesting that N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some thiophene-based sulfonamides have shown potent inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes . This suggests that this compound may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some thiophene-based sulfonamides have been found to inhibit enzymes by interacting out of the catalytic active site . This suggests that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with cyclohexyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclohexylamine derivatives.
Substitution: Brominated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylcarbamothioyl)thiophene-2-carboxamide
- N-(cyclohexylcarbamothioyl)thiophene-2-sulfinamide
- N-(cyclohexylcarbamothioyl)thiophene-2-sulfenamide
Uniqueness
N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide is unique due to its specific combination of a sulfonamide group and a thiophene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays.
Properties
IUPAC Name |
1-cyclohexyl-3-thiophen-2-ylsulfonylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S3/c14-18(15,10-7-4-8-17-10)13-11(16)12-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXBIJNLHMBWLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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